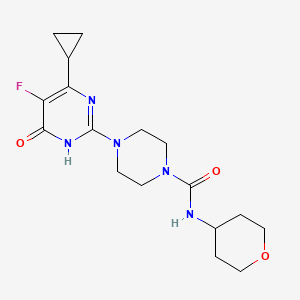

![molecular formula C19H21FN4O3 B6449737 6-cyclopropyl-5-fluoro-2-[4-(2-methoxybenzoyl)piperazin-1-yl]-3,4-dihydropyrimidin-4-one CAS No. 2549051-32-1](/img/structure/B6449737.png)

6-cyclopropyl-5-fluoro-2-[4-(2-methoxybenzoyl)piperazin-1-yl]-3,4-dihydropyrimidin-4-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Fluoroquinolones are a type of important synthetic antibacterial agents used broadly and effectively in clinic for infectious diseases . They possess excellent activities against Gram-negative and relatively moderate against Gram-positive bacteria .

Synthesis Analysis

The synthesis of a range of fluoroquinolone derivatives with 4-(carbopiperazin-1-yl)piperazinyl moieties at the C7 position and their inhibition of bacterial pathogens commonly disseminated in hospital environment were described .Molecular Structure Analysis

The molecular structure of fluoroquinolones involves a central quinolone structure, with different substituents. For example, ciprofloxacin, a well-known fluoroquinolone, has the formula C17H18FN3O3 .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of fluoroquinolones can involve various steps, including the incorporation of substituents into different positions of the quinolone system .Physical And Chemical Properties Analysis

Ciprofloxacin, as an example, has a molecular weight of 331.342 .Wirkmechanismus

Target of Action

The primary targets of this compound are bacterial enzymes DNA gyrase and topoisomerase IV . These enzymes are crucial for bacterial DNA replication, transcription, repair, strand supercoiling repair, and recombination .

Mode of Action

This compound interacts with its targets by inhibiting their activity . The inhibition of DNA gyrase and topoisomerase IV disrupts bacterial DNA replication and other essential processes, leading to bacterial cell death .

Biochemical Pathways

The compound affects the biochemical pathways related to bacterial DNA replication and repair . By inhibiting DNA gyrase and topoisomerase IV, it disrupts these pathways, preventing the bacteria from replicating and repairing their DNA .

Pharmacokinetics

It is known that similar compounds, such as ciprofloxacin, are well absorbed after oral administration, widely distributed in body tissues and fluids, metabolized in the liver, and excreted in urine and feces .

Result of Action

The result of the compound’s action is the death of bacterial cells . By inhibiting key enzymes involved in DNA replication and repair, it prevents the bacteria from growing and dividing, leading to their death .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For example, the presence of efflux transporters in bacteria can reduce the compound’s efficacy by pumping it out of the bacterial cells . Additionally, the compound’s stability and efficacy can be affected by factors such as pH, temperature, and the presence of other substances .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

4-cyclopropyl-5-fluoro-2-[4-(2-methoxybenzoyl)piperazin-1-yl]-1H-pyrimidin-6-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21FN4O3/c1-27-14-5-3-2-4-13(14)18(26)23-8-10-24(11-9-23)19-21-16(12-6-7-12)15(20)17(25)22-19/h2-5,12H,6-11H2,1H3,(H,21,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEKHBODXZOWBCC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)N2CCN(CC2)C3=NC(=C(C(=O)N3)F)C4CC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21FN4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-cyclopropyl-5-fluoro-2-[4-(2-methoxybenzoyl)piperazin-1-yl]-1H-pyrimidin-6-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(oxane-2-carbonyl)-5-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole](/img/structure/B6449656.png)

![6-cyclopropyl-5-fluoro-2-{4-[2-(1H-1,2,4-triazol-1-yl)acetyl]piperazin-1-yl}-3,4-dihydropyrimidin-4-one](/img/structure/B6449661.png)

![2-[4-(2,4-dimethoxybenzoyl)piperazin-1-yl]-5-fluoro-6-(propan-2-yl)-3,4-dihydropyrimidin-4-one](/img/structure/B6449671.png)

![5-methyl-2-{[2-(1-methyl-1H-pyrazole-4-carbonyl)-octahydrocyclopenta[c]pyrrol-3a-yl]methoxy}pyrimidine](/img/structure/B6449682.png)

![2-{5-[(1-methyl-1H-imidazol-2-yl)sulfonyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-1,3-thiazole](/img/structure/B6449698.png)

![6-cyclopropyl-5-fluoro-2-{4-[6-(trifluoromethyl)pyridine-3-carbonyl]piperazin-1-yl}-3,4-dihydropyrimidin-4-one](/img/structure/B6449699.png)

![1-[5-(1,3-thiazol-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-2-[4-(trifluoromethyl)phenyl]ethan-1-one](/img/structure/B6449716.png)

![6-cyclopropyl-5-fluoro-2-{4-[1-(oxan-4-yl)-5-oxopyrrolidine-3-carbonyl]piperazin-1-yl}-3,4-dihydropyrimidin-4-one](/img/structure/B6449727.png)

![6-cyclopropyl-5-fluoro-2-{4-[3-(2-fluorophenyl)propanoyl]piperazin-1-yl}-3,4-dihydropyrimidin-4-one](/img/structure/B6449734.png)

![5-fluoro-2-[4-(1-methyl-5-oxopyrrolidine-3-carbonyl)piperazin-1-yl]-6-phenyl-3,4-dihydropyrimidin-4-one](/img/structure/B6449739.png)

![6-cyclopropyl-5-fluoro-2-[4-(2-phenoxyacetyl)piperazin-1-yl]-3,4-dihydropyrimidin-4-one](/img/structure/B6449760.png)